![molecular formula C17H18F4N4 B4595544 2-[4-(4-fluorobenzyl)-1-piperazinyl]-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4595544.png)
2-[4-(4-fluorobenzyl)-1-piperazinyl]-4-methyl-6-(trifluoromethyl)pyrimidine
Descripción general
Descripción
2-[4-(4-fluorobenzyl)-1-piperazinyl]-4-methyl-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C17H18F4N4 and its molecular weight is 354.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.14675924 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicidal Applications
Research has demonstrated that derivatives of pyrimidine, such as those related to "2-[4-(4-fluorobenzyl)-1-piperazinyl]-4-methyl-6-(trifluoromethyl)pyrimidine," have been utilized in developing selective herbicides. These compounds are known for their post-emergence herbicidal activity, especially in crops like cotton and wheat, owing to their unique metabolic pathways and selectivity towards certain plant species. This selectivity is achieved through the manipulation of substituents on the pyrimidine ring, which influences the herbicidal activity and wheat selectivity (Hamprecht et al., 1999).
Antitumor Activities
Novel pyrimidine derivatives exhibit significant antitumor activities, highlighting their potential in cancer therapy. For instance, the synthesis and evaluation of new pyrimidine derivatives of 2,3-O,O-dibenzyl-6-deoxy-L-ascorbic acid and its analogs have shown remarkable antitumor activities against various cancer cell lines, indicating their promise as therapeutic agents (Raić-Malić et al., 2000).
Corrosion Inhibition
Derivatives of pyrimidine have been studied for their corrosion inhibition properties on metals. Quantum chemical and molecular dynamic simulation studies of certain piperidine derivatives on iron corrosion reveal that these compounds can effectively inhibit corrosion, making them valuable in industrial applications where metal protection is critical (Kaya et al., 2016).
Antimicrobial Properties
Some derivatives of "this compound" have been synthesized and evaluated for their antibacterial activity against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus. These compounds have shown increased potency compared to existing antibiotics, presenting a new avenue for the development of antibacterial agents (Sunduru et al., 2011).
Chemical Synthesis and Molecular Design
The chemical synthesis of pyrimidine derivatives involves innovative methodologies that enable the creation of novel compounds with potential applications in drug development and material science. For example, the synthesis of trifluoromethylated analogues of dihydroorotic acid demonstrates the versatility of pyrimidine derivatives in synthesizing biologically active molecules with specific properties (Sukach et al., 2015).
Propiedades
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F4N4/c1-12-10-15(17(19,20)21)23-16(22-12)25-8-6-24(7-9-25)11-13-2-4-14(18)5-3-13/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCVMQYEQSJHPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


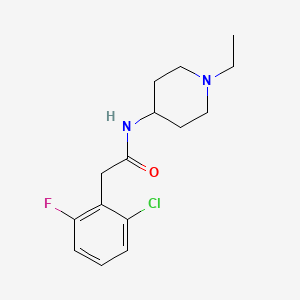
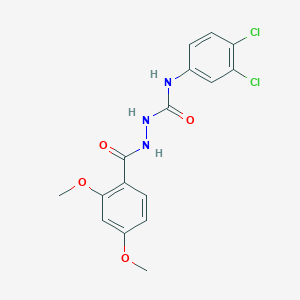
![(5E)-1-(2-fluorophenyl)-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B4595479.png)
![2-(2,4-difluorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4595486.png)
![N-[(E)-3-(4-chloroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B4595490.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4595501.png)
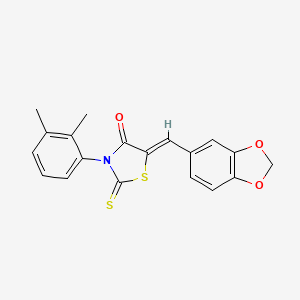
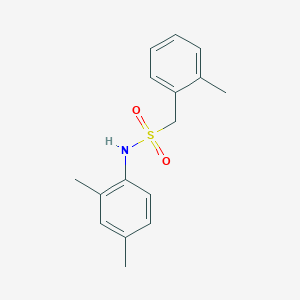
![N-[4-(butylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4595525.png)
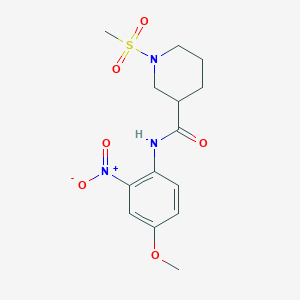
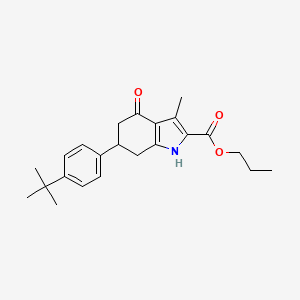
![(4Z)-4-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1,2-oxazol-5-one](/img/structure/B4595552.png)
![N-(2,3-dihydro-1H-inden-5-yl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4595569.png)
![N-(2,3-dichlorophenyl)-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4595570.png)
